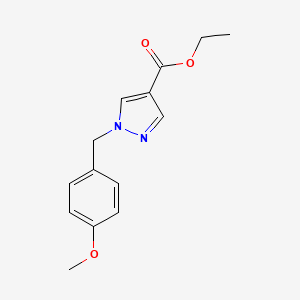

ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methoxybenzyl bromide with ethyl 1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzyl derivatives.

Reduction: Formation of ethyl 1-(4-hydroxybenzyl)-1H-pyrazole-4-carboxylate.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and methoxybenzyl group. These interactions can modulate biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-(4-hydroxybenzyl)-1H-pyrazole-4-carboxylate

- Ethyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

- Ethyl 1-(4-nitrobenzyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Biologische Aktivität

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a pyrazole ring substituted with an ethyl ester and a methoxybenzyl group. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Alkylation : The introduction of the 4-methoxybenzyl group is performed by alkylating the pyrazole nitrogen using 4-methoxybenzyl chloride in the presence of a base.

- Esterification : The carboxylic acid group at position 4 is esterified with ethanol using a catalytic amount of acid like sulfuric acid.

Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. A study highlighted its effectiveness in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Comparative Anti-Inflammatory Activity

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.034 | High |

| Diclofenac | 0.054 | Reference |

| Celecoxib | 0.052 | Reference |

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes in inflammatory pathways. The presence of the methoxybenzyl moiety enhances its binding affinity to COX enzymes, leading to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of this compound:

- Study on Edema Models : In carrageenan-induced rat paw edema models, this compound showed significant reductions in edema compared to control groups, suggesting strong anti-inflammatory efficacy .

- Histopathological Analysis : In histopathological evaluations, minimal organ damage was observed, indicating a favorable safety profile for this compound compared to traditional NSAIDs .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound | Biological Activity | Remarks |

|---|---|---|

| Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate | Moderate anti-inflammatory | Altered methyl substitution |

| 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Higher polarity, reactive | Lacks ethyl ester |

| Ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate | Lower COX selectivity | Different aryl substitution |

Eigenschaften

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-19-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKGIDHKTPDZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.